molecular formula C12H14BClF3NO2 B1488042 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine CAS No. 741709-67-1

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B1488042
CAS No.: 741709-67-1
M. Wt: 307.5 g/mol
InChI Key: DHNHWFXDOLYRBO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a boronic acid derivative with a trifluoromethyl group and a chlorine atom on the pyridine ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process starting from pyridine derivatives. One common method involves the following steps:

  • Bromination: : The pyridine ring is brominated to introduce a bromine atom at the desired position.

  • Conversion to Boronic Acid: : The brominated pyridine undergoes a conversion to a boronic acid derivative using a boronic acid ester.

  • Introduction of Trifluoromethyl Group: : The trifluoromethyl group is introduced through a trifluoromethylation reaction.

  • Chlorination: : Finally, the chlorine atom is introduced at the appropriate position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The compound can be reduced to remove the trifluoromethyl group.

  • Substitution: : The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Pyridine N-oxide: : Formed through oxidation.

  • Trifluoromethyl-free pyridine: : Resulting from reduction.

  • Substituted pyridines: : Various substituted pyridines can be formed through substitution reactions.

Scientific Research Applications

Chemistry

This compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules. It serves as a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine

The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry

In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: : Similar structure but with a pyrimidine ring instead of pyridine.

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: : Contains a phosphorus atom instead of boron.

Uniqueness

The presence of the trifluoromethyl group in 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine makes it more reactive and stable compared to similar compounds without this group. This enhances its utility in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNHWFXDOLYRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743135
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-67-1
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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